molecular formula C17H18N4O3 B2889872 2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide CAS No. 241797-81-9

2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide

Cat. No.: B2889872
CAS No.: 241797-81-9
M. Wt: 326.356
InChI Key: BPGGDJJSBCFUIK-VUSHSRTPSA-N
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Description

2-(Hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide is a hydrazone-based compound featuring a hydroxyimino group, a 4-methoxyphenyl hydrazone moiety, and an N-phenyl substituent.

Properties

IUPAC Name

(2Z,3E)-2-hydroxyimino-3-[(4-methoxyphenyl)hydrazinylidene]-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-12(19-20-14-8-10-15(24-2)11-9-14)16(21-23)17(22)18-13-6-4-3-5-7-13/h3-11,20,23H,1-2H3,(H,18,22)/b19-12+,21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGGDJJSBCFUIK-VUSHSRTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=C(C=C1)OC)C(=NO)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=C(C=C1)OC)/C(=N/O)/C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the hydrazone: This step involves the reaction of 4-methoxyphenylhydrazine with an appropriate carbonyl compound to form the hydrazone intermediate.

    Oxime formation: The hydrazone intermediate is then reacted with hydroxylamine to introduce the oxime functional group.

    Coupling with N-phenylbutanamide: The final step involves coupling the oxime-hydrazone intermediate with N-phenylbutanamide under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The hydrazone group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The oxime and hydrazone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several classes of hydrazones, hydroxamic acids, and triazoles. Below is a comparative analysis of its key features against analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Groups Tautomerism Observed? Spectral Data (IR) Reference
2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide Hydrazono, hydroxyimino, N-phenyl, 4-methoxyphenyl C=O, N–H, C=N–N Likely (not confirmed) Not reported
(2Z,3Z)-2-(Hydroxyimino)-N-phenyl-3-(phenylhydrazono)butanamide Hydrazono, hydroxyimino, N-phenyl (no methoxy) C=O, N–H, C=N–N Likely Discontinued (no data)
2-(hydroxyimino)-3-oxo-N-(4-chlorophenyl)butanamide Oxo, hydroxyimino, 4-chlorophenyl (no hydrazono) C=O, N–H, Cl-substituent No νC=O at ~1639 cm⁻¹
Compound 22b () Multiple hydrazono/hydroxyimino groups, cyclohexenylidene ring, methoxyphenyl C=O, N–H, C=N–N, OCH₃ Confirmed νC=O at 1639 cm⁻¹, νNH/OH at 3423 cm⁻¹
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-triazole-3-thiones Triazole core, sulfonyl, halophenyl substituents C=S, S–O, F-substituents Confirmed (thione) νC=S at 1247–1255 cm⁻¹

Key Observations

This contrasts with sulfonyl- or halogen-substituted triazoles, which exhibit lower solubility due to electron-withdrawing groups . The absence of a C=S group (present in triazole derivatives ) in the target compound may reduce tautomeric complexity compared to thione-containing analogs.

Tautomerism and Stability Hydrazono and hydroxyimino groups in the target compound likely participate in keto-enol tautomerism, similar to azo compounds studied via DFT methods . However, spectral confirmation (e.g., absence of νS–H in IR) is required to validate this . In contrast, triazole derivatives (e.g., ) exist predominantly in the thione tautomeric form, as evidenced by IR bands at 1247–1255 cm⁻¹ (νC=S) and absence of νS–H .

Biological Activity Implications While biological data for the target compound are unavailable, structurally related hydroxamic acids (e.g., ) and hydrazones (e.g., ) exhibit antioxidant and antimicrobial activities.

Synthetic Challenges

  • Synthesis of the target compound may require controlled conditions to avoid competing N-alkylation (observed in triazole derivatives ). Reflux in basic media, as used for S-alkylated triazoles , could be applicable.

Biological Activity

The compound 2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide is a hydrazone derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N4O\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}

Structural Features

  • Hydrazone Linkage : The presence of a hydrazone linkage contributes to its biological activity.
  • Methoxy Group : The 4-methoxyphenyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that hydrazone derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that they could inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BA54920Cell cycle arrest
This compoundMCF-7TBDTBD

Antioxidant Activity

The antioxidant properties of hydrazones are attributed to their ability to scavenge free radicals. In vitro studies have shown that these compounds can protect cells from oxidative stress, which is crucial for preventing cellular damage and associated diseases.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Testing against various bacterial strains has indicated potential effectiveness, although further studies are required to quantify this activity.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

Study on Hydrazone Derivatives

A comprehensive study published in a peer-reviewed journal examined a series of hydrazone derivatives, including those with methoxy substitutions. The findings highlighted that modifications at the phenyl ring significantly influenced the biological activity, particularly in anticancer assays.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, including enzymes involved in cancer progression. These studies suggest a favorable interaction profile, indicating potential therapeutic applications.

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